N-(4-Hydroxyphenyl)retinamide (4HPR), also known as fenretinide, is a synthetic retinoid. [ [], [] ] Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. [ [] ] 4HPR is being investigated for its potential use in cancer chemoprevention and treatment. [ [], [], [] ] It exhibits distinct properties from its parent compound, all-trans retinoic acid (RA), with significantly reduced toxicity while maintaining notable biological activity. [ [] ]
Clinical Trials: Further clinical trials are needed to fully evaluate the efficacy and safety of 4HPR in cancer prevention and treatment in humans. [ [] ]
Drug Delivery: Developing more effective delivery systems, particularly for intravenous administration, could enhance the bioavailability and efficacy of 4HPR. [ [] ]
Biomarker Development: Identifying reliable biomarkers for 4HPR response will be essential for personalizing treatment and improving clinical trial design. [ [], [] ]
Role of Mitochondrial Bioenergetics: Further exploration of the relationship between 4HPR and mitochondrial bioenergetics could provide valuable insights into its mechanism of action and identify new therapeutic targets. [ [] ]
Glycine, N-acetyl-N-(4-hydroxyphenyl)- is an organic compound that belongs to the class of amino acid derivatives. It is structurally related to glycine, the simplest amino acid, and features an acetyl group and a hydroxyphenyl group attached to the nitrogen atom of glycine. This compound is primarily studied for its potential applications in pharmaceuticals and analytical chemistry.
Glycine, N-acetyl-N-(4-hydroxyphenyl)- is derived from glycine through acylation with an acetyl group and substitution with a 4-hydroxyphenyl moiety. It can be classified as an amino acid derivative due to its structural characteristics that include both an amino group and a carboxylic acid group, albeit in a modified form. The compound is often utilized in various chemical reactions and can serve as a precursor for more complex organic compounds.
The synthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)- can be achieved through several methods:
The molecular structure of Glycine, N-acetyl-N-(4-hydroxyphenyl)- can be represented by the following chemical formula:
This structure features:
The compound's molecular weight is approximately 211.20 g/mol. Its structural representation highlights the connectivity between the functional groups, which plays a crucial role in its reactivity and biological activity.
Glycine, N-acetyl-N-(4-hydroxyphenyl)- undergoes various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties.
Glycine, N-acetyl-N-(4-hydroxyphenyl)- exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings.
Glycine, N-acetyl-N-(4-hydroxyphenyl)- has various scientific uses:
The biosynthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)- is catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13), a mitochondrial enzyme central to phase II detoxification. GLYAT conjugates glycine with acyl-CoA thioesters, producing CoA and the corresponding N-acylglycine. For hydroxyphenylacetylglycine synthesis, the reaction is:
4-Hydroxyphenylacetyl-CoA + Glycine → CoA + Glycine, N-acetyl-N-(4-hydroxyphenyl)-
GLYAT exhibits stringent specificity for glycine as the amino-donor but accepts diverse acyl-CoA substrates. Research using recombinant mouse GLYAT revealed a catalytic efficiency (kcat/Km) of 5.2 × 10² M⁻¹s⁻¹ for glycine and 4.5 × 10⁵ M⁻¹s⁻¹ for benzoyl-CoA, its preferred substrate . Though 4-hydroxyphenylacetyl-CoA is not the optimal substrate, kinetic studies confirm its enzymatic processing, albeit at reduced efficiency compared to short-chain acyl-CoAs (C2–C6) [7]. This reaction regenerates free CoA, maintaining mitochondrial cofactor homeostasis during xenobiotic clearance or endogenous metabolite overload [7].
Table 1: Kinetic Parameters of GLYAT with Acyl-CoA Substrates
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Benzoyl-CoA | 15.2 ± 1.8 | 6.8 ± 0.4 | (4.5 ± 0.27) × 10⁵ |
Acetyl-CoA | 210 ± 18 | 2.1 ± 0.1 | (1.0 ± 0.09) × 10⁴ |
Butyryl-CoA | 185 ± 15 | 3.5 ± 0.2 | (1.9 ± 0.16) × 10⁴ |
Hexanoyl-CoA | 320 ± 25 | 1.8 ± 0.1 | (5.6 ± 0.45) × 10³ |
This N-acylglycine is intrinsically linked to mitochondrial β-oxidation through its precursor, 4-hydroxyphenylacetyl-CoA. This CoA-thioester arises either from:
Elevated Glycine, N-acetyl-N-(4-hydroxyphenyl)- signifies disrupted β-oxidation. In pathological states (e.g., organic acidemias or Clostridia overgrowth), accumulating phenyl derivatives like 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) competitively inhibit β-oxidation enzymes. This inhibition depletes free CoA, impairing fatty acid catabolism and energy production. Consequently, unmetabolized fatty acids (e.g., palmitic acid) and omega-oxidation byproducts (e.g., adipic acid) increase, correlating with Glycine, N-acetyl-N-(4-hydroxyphenyl)- excretion [4].
Table 2: Biomarkers of β-Oxidation Disruption Linked to Hydroxyphenylacetylglycine
Biomarker | Metabolic Pathway Affected | Association with N-4-Hydroxyphenylacetyl glycine |
---|---|---|
Palmitic Acid | Mitochondrial β-oxidation | Direct correlation in autism severity studies |
Adipic Acid | Omega-oxidation (backup pathway) | Co-accumulation during β-oxidation inhibition |
HPHPA | Clostridia metabolism | Precursor to 4-hydroxyphenylacetyl-CoA |
Glycine, N-acetyl-N-(4-hydroxyphenyl)- originates directly from tyrosine metabolism. Tyrosine is converted to 4-hydroxyphenylpyruvate, then to 4-hydroxyphenylacetate via decarboxylation and oxidation. 4-Hydroxyphenylacetate is activated to 4-hydroxyphenylacetyl-CoA by acyl-CoA synthetase, becoming the GLYAT substrate [8]. Notably, this pathway intersects with L-DOPA catabolism. L-DOPA (L-3,4-dihydroxyphenylalanine), a Parkinson’s disease therapeutic, is metabolized to 3,4-dihydroxyphenylacetate. Subsequent hydroxylation yields the 4-hydroxyphenylacetate precursor [5] [8].
Chronic L-DOPA administration elevates striatal tyrosine levels, potentially increasing flux through this pathway [9]. Consequently, Glycine, N-acetyl-N-(4-hydroxyphenyl)- serves as a urinary marker for both tyrosine turnover and L-DOPA metabolism, reflecting neurotransmitter-related metabolic activity [8] [9].
4-Hydroxyphenylacetyl-CoA sits at a metabolic branch point:
Thus, Glycine, N-acetyl-N-(4-hydroxyphenyl)- excretion is a detoxification endpoint mitigating hydroxyphenylacetyl-CoA toxicity and restoring CoA availability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: